3-Fluoro-3-deoxy-D-xylofuranose

説明

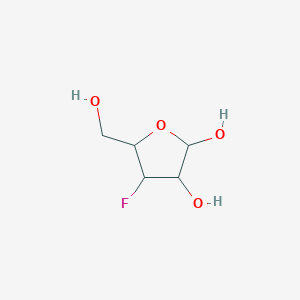

3-Fluoro-3-deoxy-D-xylofuranose is a fluorinated sugar derivative with the molecular formula C5H9FO4 and a molecular weight of 152.12 g/mol . This compound is a structural analog of D-xylose, where a fluorine atom replaces the hydroxyl group at the third carbon position. It is primarily used in research settings, particularly in the fields of organic synthesis and biochemistry .

準備方法

The synthesis of 3-Fluoro-3-deoxy-D-xylofuranose typically involves multi-step reactions starting from D-xylose. One common method includes the oxidation of D-xylose to introduce a carbonyl group, followed by fluorination to replace the hydroxyl group with a fluorine atom . The reaction conditions often require specific reagents such as fluorinating agents and catalysts to achieve the desired product.

化学反応の分析

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) is widely used to introduce fluorine at the C3 position of D-xylofuranose derivatives. For example:

-

Reaction Conditions : Treatment of 5-O-benzoylated methyl α-D-xylofuranoside with DAST in dichloromethane at −78°C to room temperature yields 3-deoxy-3-fluoro-D-xylofuranose derivatives .

-

Mechanism : DAST activates hydroxyl groups via intermediate sulfamate formation, followed by nucleophilic fluoride substitution with retention of stereochemistry due to neighboring-group participation .

Table 1: Fluorination Reaction Outcomes

Glycosylation and Nucleoside Formation

This compound serves as a glycosyl donor for synthesizing fluorinated nucleosides with potential antiviral activity.

Vorbrüggen Glycosylation

-

Procedure : Coupling of 5-deoxy-1,2-O-diacetyl-3-O-benzoyl-D-xylofuranose with purine/pyrimidine bases under Vorbrüggen conditions (BSA, TMSOTf, acetonitrile, 80°C) .

-

Key Example : Synthesis of 3'-deoxy-3'-fluoro-β-D-xylofuranosyladenine, an antiviral candidate .

Table 2: Glycosylation Reactions

Neighboring-Group Participation

-

Fluorination reactions often retain stereochemistry due to transient epoxide intermediates. For example, DAST treatment of β-xylosides forms a 2,3-anhydro intermediate, which undergoes fluoride attack to yield α-configured products .

-

Key Observation : The electron-donating benzyl group at C5 stabilizes intermediates, directing regioselective fluorination .

Stereochemical Analysis

-

NMR Data : NMR of 3-fluoro derivatives shows distinct coupling patterns (e.g., , ) .

-

X-ray Crystallography : Confirms β-configuration in glycosylated nucleosides .

Stability and Functionalization

科学的研究の応用

Metabolic Tracer in Aldose Reductase Studies

Overview:

3-FDXY has been utilized as a metabolic tracer to study aldose reductase (AR) activity. AR plays a crucial role in the polyol pathway, which is implicated in diabetic complications.

Case Study:

In a study involving dog lens tissues, 3-FDXY was shown to be a high-affinity substrate for AR. The metabolism of 3-FDXY was monitored using NMR spectroscopy, revealing that it produces metabolites such as 3-fluoro-3-deoxy-D-galactitol and 3-fluoro-3-deoxy-D-galactonic acid. The findings indicated that the Km value for 3-FDXY was approximately tenfold higher than that for D-galactose, suggesting its effectiveness as a probe for investigating AR activity in vivo .

Synthetic Intermediate in Nucleoside Chemistry

Overview:

3-FDXY serves as an important synthetic intermediate in the preparation of nucleoside analogs, particularly those with antiviral properties.

Synthesis Example:

A notable synthesis involved the Vorbrüggen glycosylation of 5-iodo-pyrrolo[2,3-d]pyrimidine with 5-deoxy-1,2-O-diacetyl-3-O-benzoyl-D-xylofuranose. This reaction yielded nucleoside derivatives that exhibited significant biological activity against various pathogens . The incorporation of fluorine into nucleosides enhances their stability and bioactivity, making them valuable in drug development.

Antiviral Activity

Overview:

Fluorinated sugars like 3-FDXY are being explored for their potential antiviral applications due to their ability to mimic natural substrates.

Research Findings:

Research has demonstrated that fluorinated nucleosides exhibit broad-spectrum antiviral activity. For instance, studies on structurally similar compounds have shown efficacy against both DNA and RNA viruses. The presence of fluorine can enhance binding affinity to viral enzymes, thereby inhibiting viral replication .

Potential in Cancer Therapy

Overview:

The unique properties of 3-FDXY make it a candidate for cancer therapy research.

Research Insights:

Investigations into fluorinated sugars have revealed their potential to inhibit cancer cell growth by interfering with metabolic pathways essential for tumor survival. In particular, studies have indicated that fluorinated analogs can serve as effective agents in targeting pancreatic cancer cells .

Summary Table of Applications

作用機序

The mechanism of action of 3-Fluoro-3-deoxy-D-xylofuranose involves its interaction with specific enzymes and molecular targets. The fluorine atom’s presence can alter the compound’s reactivity and binding affinity, affecting enzyme catalysis and substrate recognition. These interactions can inhibit or modify enzyme activity, providing valuable information about enzyme function and potential therapeutic applications .

類似化合物との比較

3-Fluoro-3-deoxy-D-xylofuranose can be compared with other fluorinated sugars and deoxy sugars:

3-Deoxy-D-xylofuranose: Lacks the fluorine atom, making it less reactive in certain biochemical contexts.

2-Fluoro-2-deoxy-D-glucose: Another fluorinated sugar used in medical imaging and cancer research.

5-Fluoro-5-deoxy-D-ribose: Used in nucleoside analog synthesis and antiviral research

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to other similar compounds.

生物活性

3-Fluoro-3-deoxy-D-xylofuranose (3-FDXY) is a fluorinated monosaccharide that has garnered attention due to its potential biological activities, particularly in the context of metabolic pathways and its interactions with various enzymes. This compound is structurally similar to naturally occurring sugars, which allows it to participate in biological processes while also providing unique properties due to the presence of fluorine. This article reviews the biological activity of 3-FDXY, focusing on its metabolism, enzyme interactions, and potential therapeutic applications.

Metabolism and Enzyme Interactions

Recent studies have shown that 3-FDXY can be metabolized similarly to other deoxy sugars. The metabolism of 3-deoxy-3-fluoro-D-glucose (a related compound) has been explored extensively, revealing that it is converted into various metabolites such as 3-deoxy-3-fluoro-D-sorbitol (3-FS) and 3-deoxy-3-fluoro-D-fructose (3-FF) via enzymatic pathways involving aldose reductase and sorbitol dehydrogenase .

Table 1: Metabolic Pathways of this compound

| Compound | Enzyme Involved | Product |

|---|---|---|

| 3-Fluoro-3-deoxy-D-glucose | Aldose Reductase | 3-Deoxy-3-fluoro-D-sorbitol (3-FS) |

| 3-Deoxy-3-fluoro-D-sorbitol | Sorbitol Dehydrogenase | 3-Deoxy-3-fluoro-D-fructose (3-FF) |

| 3-Fluoro-3-deoxy-D-galactose | Aldose Reductase | 3-Fluoro-3-deoxy-D-galactitol |

Cytotoxicity and Cell Proliferation

In vitro studies have indicated that fluorinated sugars can exhibit cytostatic effects, inhibiting cell proliferation at certain concentrations. For example, similar compounds have shown low cytotoxicity at concentrations below 25 µM while affecting cell growth at higher concentrations . This characteristic could be beneficial in developing therapeutic agents targeting rapidly dividing cells, such as cancer cells.

Case Studies

- Aldose Reductase Inhibition : A study examining the metabolism of fluorinated sugars found that they could serve as effective probes for monitoring aldose reductase activity. In dog lens epithelial cells, the metabolism of 3-fluoro-3-deoxy-D-galactose led to the formation of galactitol, with significant implications for understanding diabetic complications .

- Antiviral Screening : Research on related nucleoside analogs has demonstrated their effectiveness against a range of viruses. For instance, 3'-fluoro-3'-deoxyadenosine was effective against both DNA and RNA viruses in vivo, suggesting that similar mechanisms might be explored for 3-FDXY .

特性

IUPAC Name |

4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO4/c6-3-2(1-7)10-5(9)4(3)8/h2-5,7-9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBLAOXQXYQYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396487 | |

| Record name | 4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14537-01-0 | |

| Record name | 4-fluoro-5-(hydroxymethyl)oxolane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。